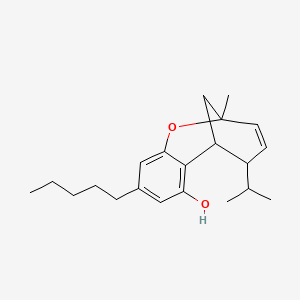
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol is a synthetic cannabinoid. This compound is known for its unique structure, which includes a methano-2H-1-benzoxocin ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol can be synthesized through a pyridine-catalyzed citral-olivetol condensation . This method involves the reaction of citral with olivetol in the presence of pyridine, which acts as a catalyst. The reaction conditions typically include a controlled temperature and specific solvent to ensure the desired product is obtained.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol has several scientific research applications, including:
Chemistry: Used as a model compound to study synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including interactions with cannabinoid receptors.
Medicine: Explored for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and influencing pathways involved in pain, inflammation, and other responses .
Comparación Con Compuestos Similares
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive component of cannabis with various therapeutic effects.
Synthetic cannabinoids: A class of compounds designed to mimic the effects of natural cannabinoids.
Uniqueness
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol is unique due to its specific chemical structure, which includes a methano-2H-1-benzoxocin ring system.
Propiedades
Fórmula molecular |
C21H30O2 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-3-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h9-12,14,16-17,22H,5-8,13H2,1-4H3 |
Clave InChI |
CBTJTXBOVDHKFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C2C3CC(C=CC3C(C)C)(OC2=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


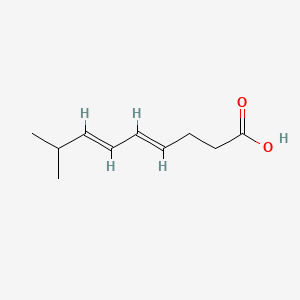

![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)

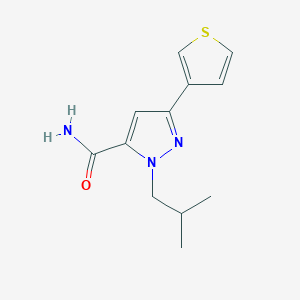
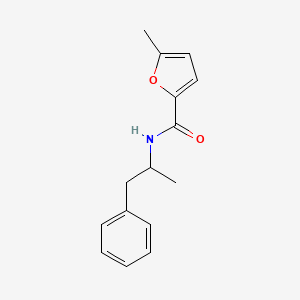
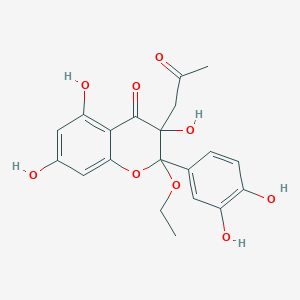
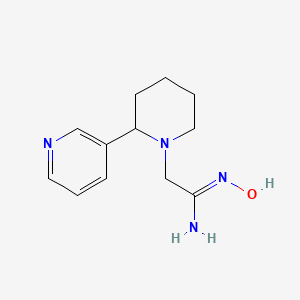



![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)

